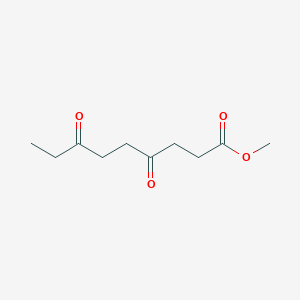
Methyl 4,7-dioxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two oxo groups at the 4th and 7th positions of the nonanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,7-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using suitable oxidizing agents. Another method includes the esterification of 4,7-dioxononanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,7-dioxononanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or higher oxidized states.
Reduction: Diols or alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4,7-dioxononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 4,7-dioxononanoate involves its interaction with various molecular targets The oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes
Comparison with Similar Compounds
Methyl 4-oxononanoate: A related compound with a single oxo group, used in similar applications but with different reactivity.
Methyl 6,8-dioxononanoate: Another similar compound with oxo groups at different positions, offering distinct chemical properties.
Uniqueness: Methyl 4,7-dioxononanoate is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
66085-98-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4,7-dioxononanoate |
InChI |
InChI=1S/C10H16O4/c1-3-8(11)4-5-9(12)6-7-10(13)14-2/h3-7H2,1-2H3 |
InChI Key |
AUBSEKVYXPFQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


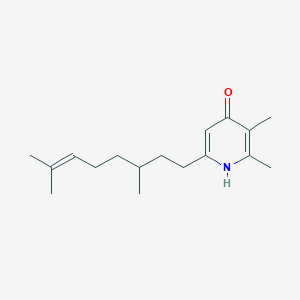
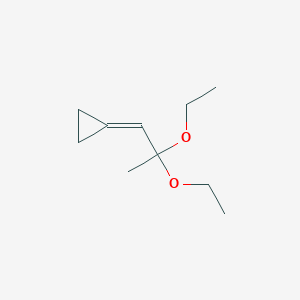
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

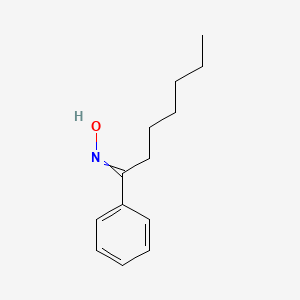

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
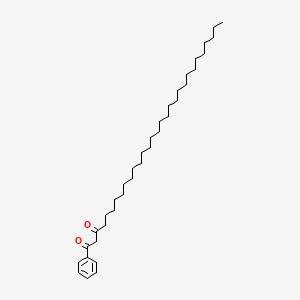

![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

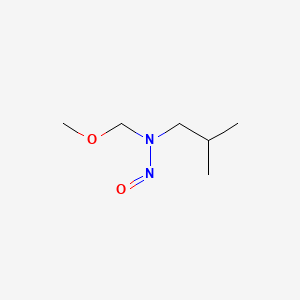

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
